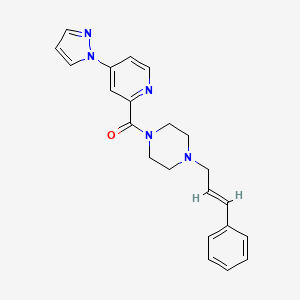

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Descripción general

Descripción

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a piperazine ring with a cinnamyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

Coupling Reactions: The pyrazole and pyridine rings are coupled using a suitable linker, followed by the attachment of the piperazine ring through nucleophilic substitution.

Introduction of the Cinnamyl Group: The cinnamyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include oxidized derivatives of the pyrazole and piperazine rings.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole and piperazine can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of both pyrazole and piperazine enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

A study investigating the effects of related pyrazole derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability, particularly in prostate cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

Recent research has indicated that compounds containing pyrazole and piperazine structures may exhibit neuroprotective effects. These properties are believed to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Pyrazole Derivatives

| Compound | Model System | Observed Effect |

|---|---|---|

| Compound D | Mouse model of ischemia | Reduced neuronal death by 30% |

| Compound E | In vitro neuronal cultures | Increased cell survival by 40% |

These results highlight the potential for developing neuroprotective agents from this chemical scaffold .

Selective Androgen Receptor Modulation

The compound shows promise as a selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues.

Research Findings

In vitro studies have demonstrated that certain derivatives can selectively activate androgen receptors, suggesting potential applications in treating conditions like muscle wasting and osteoporosis .

Organic Electronics

The unique electronic properties of compounds like (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance

A recent study explored the use of similar pyrazole-based compounds in OLEDs, reporting improved efficiency and stability compared to traditional materials . This highlights the versatility of such compounds beyond biological applications.

Mecanismo De Acción

The mechanism of action of (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone

- (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is unique due to the presence of the cinnamyl group, which may impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Actividad Biológica

The compound (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a synthetic derivative that incorporates both pyrazole and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of two nitrogen-containing heterocycles: a pyrazole and a piperazine, which contribute to its biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The incorporation of piperazine can enhance these properties due to its ability to interact with various biological targets.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

- Induction of Apoptosis : Some studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

- Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited the growth of various cancer cell lines, suggesting potential as anticancer agents ( ).

- Neuroprotective Effects : Research indicated that compounds with similar structures provided neuroprotection in animal models of Alzheimer's disease by reducing oxidative stress and inflammation ( ).

Propiedades

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c28-22(21-18-20(9-11-23-21)27-13-5-10-24-27)26-16-14-25(15-17-26)12-4-8-19-6-2-1-3-7-19/h1-11,13,18H,12,14-17H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUMRUMMTYJLS-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.